

Comprehensive Technical Guide: 3-Bromo-N-(2-methoxyphenyl)benzamide

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Compound of Interest

Compound Name:	3-bromo-N-(2-methoxyphenyl)benzamide
CAS No.:	164290-79-3
Cat. No.:	B5073497

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Executive Summary

3-bromo-N-(2-methoxyphenyl)benzamide is a halogenated diaryl amide serving as a critical intermediate in medicinal chemistry. Characterized by a meta-bromo substitution on the benzoyl ring and an ortho-methoxy group on the aniline ring, this molecule acts as a "privileged scaffold" for the development of kinase inhibitors, GPCR ligands, and antimicrobial agents.^[1] Its structural versatility arises from the orthogonal reactivity of its functional groups: the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy group functions as a protected phenol or a hydrogen-bond acceptor in active sites.^[1]

This guide provides a definitive analysis of its physicochemical properties, synthetic methodology, and structural validation, designed for researchers optimizing lead compounds.^[1]

Physicochemical Profile & Identity

Molecular Identity

Property	Specification
IUPAC Name	3-bromo-N-(2-methoxyphenyl)benzamide
Molecular Formula	C ₁₄ H ₁₂ BrNO ₂
Molecular Weight	306.16 g/mol
Monoisotopic Mass	305.0051 g/mol
SMILES	<chem>COc1ccccc1NC(=O)c1cccc(Br)c1</chem>
InChI Key	(Predicted) Structure-dependent hash
Appearance	Off-white to pale yellow crystalline solid

Elemental Analysis (Calculated)

The precise molecular weight is derived from standard atomic weights. This data is essential for validating purity via High-Resolution Mass Spectrometry (HRMS).

- Carbon (C): 54.92%
- Hydrogen (H): 3.95%
- Bromine (Br): 26.10%
- Nitrogen (N): 4.58%
- Oxygen (O): 10.45%

Solubility & Lipophilicity

- LogP (Predicted): ~3.5 – 4.0 (Moderately lipophilic due to the aryl bromide and methyl ether).
- Solubility:
 - High: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.[\[1\]](#)
 - Low/Insoluble: Water, Hexanes.

- Protocol Note: For biological assays, prepare stock solutions in DMSO (10–20 mM).

Synthetic Methodology

As a Senior Application Scientist, I recommend an Acyl Chloride-Amine Coupling strategy over carbodiimide coupling (EDC/NHS) for this specific substrate. The acid chloride route is more atom-economical and simplifies workup by avoiding urea byproducts.

Reaction Scheme

Reactants:

- 3-Bromobenzoyl chloride (Electrophile)
- 2-Methoxyaniline (Nucleophile, o-Anisidine)
- Triethylamine (TEA) (Base scavenger)

Step-by-Step Protocol

Objective: Synthesis of 5.0 g of **3-bromo-N-(2-methoxyphenyl)benzamide**.

- Preparation:
 - Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.
 - Purge with Nitrogen (N₂) or Argon to eliminate moisture (hydrolysis risk for benzoyl chloride).
- Solvation:
 - Dissolve 2-methoxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
 - Add Triethylamine (TEA) (1.5 eq) to the solution.
 - Cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents exotherm-driven side reactions and controls the rate of acylation.[1]

- Addition:
 - Dissolve 3-bromobenzoyl chloride (1.1 eq) in a minimal volume of DCM.
 - Add dropwise to the amine solution over 15–20 minutes.
 - Observation: A white precipitate (TEA·HCl salts) will form immediately.
- Reaction & Monitoring:
 - Allow the reaction to warm to Room Temperature (25 °C).
 - Stir for 2–4 hours.
 - Validation: Monitor via TLC (Solvent: 30% EtOAc/Hexanes). The starting amine spot (lower R_f) should disappear.
- Workup & Purification:
 - Quench: Add 1M HCl (aq) to neutralize excess amine and dissolve TEA salts.
 - Extraction: Wash the organic layer with 1M HCl (2x), Saturated NaHCO₃ (2x), and Brine (1x).
 - Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
 - Recrystallization: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient: 0 → 30% EtOAc/Hexanes).

Structural Validation & Logic

Trustworthiness in chemical synthesis relies on rigorous characterization.

Proton NMR (¹H NMR) Signature

- Amide Proton (-NH-): A broad singlet typically appearing between 8.0 – 9.5 ppm (solvent dependent, often deshielded by the ortho-methoxy H-bond).
- Methoxy Group (-OCH₃): A sharp singlet integrating to 3H at ~3.8 – 3.9 ppm.

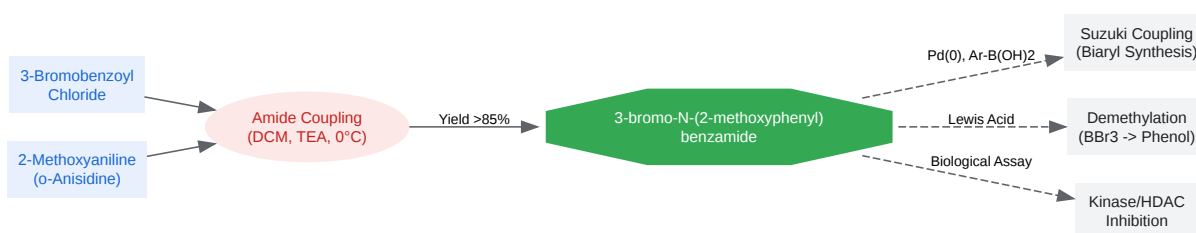
- Aromatic Region:
 - Benzoyl Ring: The H-2 proton (between Br and C=O) appears as a triplet or doublet of doublets at ~8.0 ppm (deshielded).
 - Aniline Ring: The protons adjacent to the methoxy and amide groups show distinct splitting patterns (multiplets) between 6.8 – 8.3 ppm.

Mass Spectrometry (MS)

- Isotopic Pattern: The presence of Bromine (^{79}Br and ^{81}Br) creates a distinctive 1:1 doublet signal in the mass spectrum.
 - $[\text{M}+\text{H}]^+$ peaks at 306.0 and 308.0 m/z.
 - Diagnostic Check: If you do not see the M+2 peak at equal intensity, the bromine is absent (check starting material).

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic pathway and the Structure-Activity Relationship (SAR) logic for using this scaffold in drug design.



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Caption: Figure 1. Convergent synthesis of the target benzamide and its divergent utility in medicinal chemistry optimization.

Applications in Drug Development[2][3]

The "Privileged" Scaffold

The benzamide moiety is a pharmacophore found in numerous FDA-approved drugs (e.g., Entinostat, Moclobemide).

- Mechanism: The amide bond acts as a rigid linker that can participate in hydrogen bonding with protein backbones (e.g., the hinge region of kinases).
- Electronic Effects: The meta-bromo substituent withdraws electrons, increasing the acidity of the amide NH, potentially strengthening H-bond donor capability.[1] The ortho-methoxy group provides steric lock, forcing the aniline ring out of planarity, which is crucial for filling hydrophobic pockets in enzymes.[1]

Downstream Functionalization

- Suzuki-Miyaura Coupling: The bromine atom is an excellent handle for attaching aryl or heteroaryl groups to expand the molecule into the "Solvent Exposed Area" of a binding pocket.
- Buchwald-Hartwig Amination: Substitution of the bromine with amines can modulate solubility and introduce basic centers for salt formation.

Safety & Handling

- Hazard Identification: Irritant (Skin/Eye). The parent acid chloride is corrosive.
- Storage: Store at 2–8 °C under inert atmosphere.
- Disposal: Halogenated organic waste streams.

References

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